molecular formula C16H20N2O2S B2449926 2-amino-N-(4-phenylbutyl)benzenesulfonamide CAS No. 866151-84-0

2-amino-N-(4-phenylbutyl)benzenesulfonamide

Cat. No. B2449926
M. Wt: 304.41
InChI Key: ASYVSHXCEBDBSV-UHFFFAOYSA-N
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Description

“2-amino-N-(4-phenylbutyl)benzenesulfonamide” is an organic compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is a derivative of benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(4-phenylbutyl)benzenesulfonamide” consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring . The exact structure is not provided in the available resources.

Scientific Research Applications

Inhibition of Enzymes and Pathways

  • Kynurenine 3-Hydroxylase Inhibition : Compounds similar to 2-amino-N-(4-phenylbutyl)benzenesulfonamide have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This pathway is implicated in several neurological disorders (Röver et al., 1997).

  • Membrane-Bound Phospholipase A2 Inhibition : Substituted benzenesulfonamides have shown potential as potent inhibitors of membrane-bound phospholipase A2. This enzyme plays a role in various inflammatory processes (Oinuma et al., 1991).

Synthetic Applications

  • Synthesis of Amino-(N-Alkyl)Benzenesulfonamides : Research has shown efficient strategies for synthesizing amino-(N-alkyl)benzenesulfonamides, highlighting the flexibility in functionalizing the benzenesulfonamide scaffold (Lu et al., 2015).

  • Development of Carbonic Anhydrase Inhibitors : Benzenesulfonamides with triazole moieties have been synthesized and identified as effective inhibitors of carbonic anhydrase, an enzyme crucial in many physiological processes (Nocentini et al., 2016).

Anticancer and Antimetastatic Potential

  • Carbonic Anhydrase IX Inhibition for Cancer Therapy : Ureido-substituted benzenesulfonamides have shown significant inhibition of carbonic anhydrase IX, a target in cancer therapy. They also exhibited antimetastatic activity in breast cancer models (Pacchiano et al., 2011).

  • Application in Antimicrobial Agents : Certain 4-amino-benzenesulfonamides have been synthesized and evaluated for antimicrobial activity, demonstrating potential in this domain (Ajeet et al., 2014).

Miscellaneous Applications

  • Chemical Transformations in Solid-Phase Synthesis : Benzenesulfonamides have been utilized in solid-phase synthesis for producing a variety of chemical structures, showcasing their versatility in organic synthesis (Fülöpová & Soural, 2015).

  • Photodynamic Therapy for Cancer : Novel benzenesulfonamide derivatives have been synthesized and identified for their potential in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

  • Cyclooxygenase Inhibitors in Pain Management : Some benzenesulfonamide derivatives have been identified as selective inhibitors of cyclooxygenase-2, an enzyme important in inflammation and pain management (Hashimoto et al., 2002).

properties

IUPAC Name

2-amino-N-(4-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c17-15-11-4-5-12-16(15)21(19,20)18-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12,18H,6-7,10,13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYVSHXCEBDBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327908
Record name 2-amino-N-(4-phenylbutyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-amino-N-(4-phenylbutyl)benzenesulfonamide

CAS RN

866151-84-0
Record name 2-amino-N-(4-phenylbutyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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